methyl 5-bromo-4-chloroquinoline-2-carboxylate
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Overview
Description
Methyl 5-bromo-4-chloroquinoline-2-carboxylate is a quinoline derivative known for its unique chemical properties and versatility in scientific research. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which significantly influences its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-4-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 5-bromo-4-chloroquinoline with methyl chloroformate under controlled conditions to yield the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes, followed by esterification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
Methyl 5-bromo-4-chloroquinoline-2-carboxylate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 8-bromo-4-chloroquinoline-2-carboxylate
- 5-Bromo-4-chloroquinoline
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
Uniqueness: Methyl 5-bromo-4-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise reactivity and selectivity are required .
Properties
CAS No. |
2639447-53-1 |
---|---|
Molecular Formula |
C11H7BrClNO2 |
Molecular Weight |
300.5 |
Purity |
95 |
Origin of Product |
United States |
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